6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through a multi-step process involving various organic reactions. One common approach involves the condensation of p-anisaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the piperidyl and pyrazolo[3,4-b]pyridine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative .
Scientific Research Applications
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar piperidine core and methoxyphenyl groups.
Piperidine derivatives: These include various substituted piperidines with similar pharmacological properties.
Uniqueness
6-(4-METHOXYPHENYL)-N~4~,1-DIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H27N5O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-9-16(10-12-25)26(2)22(28)18-13-20(15-5-7-17(29-4)8-6-15)24-21-19(18)14-23-27(21)3/h5-8,13-14,16H,9-12H2,1-4H3 |
InChI Key |
PGIMCOPXEDCCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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